2-Amino-2-cyanoacetamide
Overview
Description
2-Amino-2-cyanoacetamide is an organic compound with the molecular formula C₃H₅N₃O. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of both an amino group and a cyano group attached to an acetamide backbone, making it a valuable building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
From Cyanoacetamide: One common method involves the reaction of cyanoacetamide with ammonia. This reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, to yield this compound.
From Malononitrile: Another synthetic route involves the reaction of malononitrile with hydroxylamine, followed by cyclization and subsequent hydrolysis to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the aforementioned methods, optimized for yield and purity. The process may include steps such as crystallization and recrystallization to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized amides and nitriles.
Reduction Products: Amines and related derivatives.
Substitution Products: Substituted amides and nitriles.
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-cyanoacetamide is the enzyme amide hydrolase . This enzyme is responsible for the hydrolysis of peptides into amino acids .
Mode of Action
This compound interacts with its target, amide hydrolase, by inhibiting its activity . This inhibition prevents the enzyme from breaking down peptides into amino acids .
Biochemical Pathways
The inhibition of amide hydrolase by this compound affects the biochemical pathway of peptide hydrolysis . This can result in an accumulation of peptides and a decrease in the production of amino acids .
Pharmacokinetics
The nitrogen atom on the this compound molecule is responsible for its transport properties, including intestinal uptake and the ability to cross the blood-brain barrier . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of peptide hydrolysis, leading to an accumulation of peptides and a decrease in the production of amino acids .
Biochemical Analysis
Biochemical Properties
2-Amino-2-cyanoacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amide hydrolase, an enzyme responsible for the hydrolysis of peptides into amino acids . The nitrogen atom in this compound is crucial for its transport properties, including intestinal uptake and the ability to cross the blood-brain barrier . These interactions highlight the compound’s potential in biochemical research and therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit amide hydrolase impacts the hydrolysis of peptides, thereby affecting protein metabolism . Additionally, its transport properties enable it to cross cellular barriers, influencing cellular functions in different tissues and organs. These effects make this compound a valuable tool in studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to amide hydrolase, inhibiting its activity and preventing the hydrolysis of peptides . This inhibition affects protein metabolism and cellular functions. Additionally, the nitrogen atom in this compound facilitates its transport across cellular barriers, enhancing its bioavailability and effectiveness in biochemical reactions . These molecular interactions underscore the compound’s potential in biochemical research and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but its degradation can impact its effectiveness in biochemical reactions . Long-term studies in vitro and in vivo have demonstrated that the compound’s effects on cellular function can vary, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and high doses causing toxic or adverse effects . The compound’s ability to inhibit amide hydrolase and cross cellular barriers influences its dosage-dependent effects. Understanding these effects is crucial for determining the optimal dosage for therapeutic applications and minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and effects on metabolic flux and metabolite levels . The compound’s ability to inhibit amide hydrolase affects protein metabolism, highlighting its role in biochemical reactions. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The nitrogen atom in the compound facilitates its transport across cellular barriers, including the blood-brain barrier . This property enhances its bioavailability and effectiveness in biochemical reactions. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound’s ability to interact with specific targeting signals and undergo post-translational modifications directs it to specific compartments or organelles within cells . This localization influences its effectiveness in biochemical reactions and therapeutic applications. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Scientific Research Applications
2-Amino-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Cyanoacetamide: Similar in structure but lacks the amino group.
Malononitrile: Contains two cyano groups but no amino group.
2-Amino-4,6-dihydroxypyrimidine: Another amino-cyano compound with different functional groups.
Uniqueness: 2-Amino-2-cyanoacetamide is unique due to its combination of amino and cyano groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-amino-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWAUKYINYWSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313188 | |
Record name | 2-Amino-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6719-21-7 | |
Record name | 2-Amino-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2-cyanoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6719-21-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-cyanoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-2-cyanoacetamide in heterocyclic chemistry?
A1: this compound is a versatile building block for synthesizing various heterocyclic compounds, particularly nitrogen-containing heterocycles. Its structure, containing both a cyano and an amino group adjacent to a reactive methylene, allows for diverse reactions leading to the formation of different ring systems.
Q2: Can you elaborate on a specific example of this compound’s use in heterocycle synthesis based on the provided research papers?
A: Certainly. One study [, ] showcased the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives using this compound as a key starting material. The researchers utilized a multi-step reaction sequence involving cyclization, ammonolysis, Dimroth rearrangement, hydrolysis, and acylation to build the desired pyrrolotriazine core. This highlights the versatility of this compound in constructing complex heterocyclic systems.
Q3: The research mentions investigating the mechanism of 2-cyano-2-diazoacetamide cyclization, what is the connection to this compound?
A: The research on 2-cyano-2-diazoacetamide cyclization is directly relevant because these compounds are derived from this compound. [] The study explored the kinetics and mechanism of how N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide cyclize to form 5-hydroxy-1,2,3-triazole-4-carbonitriles. Understanding this reaction pathway provides valuable insights into the reactivity of this compound derivatives and their potential in heterocyclic synthesis.
Q4: Were there any notable findings regarding the cyclization mechanism of these this compound derivatives?
A: Yes, the researchers discovered a difference in the cyclization mechanisms between N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide. [] Based on kinetic data, activation energies, and isotope effects, they concluded that N-alkyl derivatives undergo cyclization via a monorotatory mechanism, while N-aryl derivatives follow a pathway involving heteroelectrocyclization of 2-diazoacetimidates as a key step. This mechanistic insight is crucial for predicting and controlling the outcomes of reactions involving this compound derivatives.
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